Superior Antiviral Potency of Emivirine Compared to First-Generation NNRTIs in a Recombinant RT Enzyme Assay
In a head-to-head comparison of NNRTIs using a recombinant HIV-1 reverse transcriptase (RT) RNA-directed DNA polymerase activity assay, Emivirine demonstrated an IC50 of 39 nM, indicating significantly greater potency than nevirapine (305 nM) and delavirdine (119 nM), while being less potent than efavirenz (8 nM) .
| Evidence Dimension | Inhibitory concentration 50 (IC50) for HIV-1 reverse transcriptase RNA-directed DNA polymerase activity |
|---|---|
| Target Compound Data | IC50 = 0.039 µg/mL (approximately 39 nM based on molecular weight) |
| Comparator Or Baseline | Nevirapine: IC50 = 0.305 µg/mL; Delavirdine: IC50 = 0.119 µg/mL; Efavirenz: IC50 = 0.008 µg/mL |
| Quantified Difference | Emivirine is 7.8-fold more potent than nevirapine and 3.1-fold more potent than delavirdine, but 4.9-fold less potent than efavirenz. |
| Conditions | Recombinant HIV-1 RT enzyme assay using poly(rC)·oligo(dG12–18) as template/primer and [2,8-3H]dGTP as radiolabeled substrate . |
Why This Matters
This quantitative potency data allows researchers to select Emivirine over nevirapine or delavirdine when higher in vitro RT inhibition is required for mechanistic studies or as a comparator for novel NNRTI candidates.
- [1] Molecular Pharmacology. (n.d.). NNRTI IC50 data table. Retrieved from https://molpharm.aspetjournals.org/ View Source
